
6-Hydroxywarfarin
描述
6-羟基华法林是华法林的羟基化代谢产物,华法林是一种广泛用于预防血栓形成的抗凝血药物。华法林本身是一种维生素 K 拮抗剂,可抑制各种凝血因子的生物活性形式的合成。 华法林的羟基化反应产生多种代谢产物,包括6-羟基华法林,它在药物的代谢和排泄中起着重要作用 .
准备方法
Biosynthetic Preparation via Cytochrome P450 Enzymes
The primary route for 6-hydroxywarfarin production involves cytochrome P450 (CYP)-mediated oxidation of warfarin. CYP2C9, the major isoform responsible for warfarin metabolism, catalyzes the hydroxylation of the coumarin ring at the 6-position .
Enzymatic Hydroxylation Reaction Conditions
-
Substrate Preparation : Warfarin (racemic or enantiopure) is dissolved in methanol or ethanol at concentrations of 1–5 mM.
-
Enzyme Source : Recombinant CYP2C9 supersomes or human liver microsomes (HLMs) are used at protein concentrations of 0.5–2.0 mg/mL .
-
Cofactors : NADPH (1 mM) is added to initiate reactions, which are conducted in 50 mM potassium phosphate buffer (pH 7.4) at 37°C with agitation (350 rpm) .
-
Reaction Duration : Incubations typically proceed for 40–60 minutes, with linear metabolite formation observed within this window .
Kinetic Parameters and Yield Optimization
Steady-state kinetic studies with human liver cytosol (HLC150) reveal the following parameters for this compound formation:
Yields depend on substrate enantiomerism:
-
S-Warfarin : 6-Hydroxylation predominates, with 60–70% conversion efficiency .
-
R-Warfarin : Lower reactivity (<20% conversion) due to steric hindrance at the 6-position .
Chemical Synthesis and Asymmetric Methodologies
While biosynthetic methods dominate, asymmetric chemical synthesis offers routes to enantiopure this compound. A patented process (WO1997003062A1) describes the use of chiral catalysts to resolve racemic warfarin intermediates .
Key Synthetic Steps
-
Coumarin Ring Functionalization : Warfarin’s 4-hydroxycoumarin core is protected using tert-butyldimethylsilyl (TBS) groups.
-
Hydroxylation : Mn(OAc)₃-mediated radical hydroxylation introduces the 6-hydroxy group with 65–75% regioselectivity .
-
Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF) yields crude this compound.
Chiral Resolution Techniques
Racemic this compound mixtures require enantiomeric separation:
-
Semipreparative HPLC : A Chirobiotic V column (25 cm × 4.6 mm, 5 µm) resolves enantiomers using isocratic elution (80% 0.1% acetic acid, 20% acetonitrile) at 0.8 mL/min .
-
Ethyl Acetate Extraction : Enantiomers are recovered from mobile phases via liquid-liquid extraction, achieving >98% purity .
Purification and Analytical Validation
Chromatographic Purification
Crude this compound is purified using reversed-phase HPLC:
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm).
-
Mobile Phase : 25 mM HEPES buffer (pH 6.5) and methanol:acetonitrile (3:1) .
-
Detection : UV absorbance at 325 nm and fluorescence (λₑₓ = 325 nm, λₑₘ = 393 nm) .
Structural Confirmation
化学反应分析
反应类型: 6-羟基华法林会发生各种化学反应,包括氧化、还原和取代反应。 主要的反应是羟基化反应,由细胞色素 P450 酶催化 .
常用试剂和条件: 羟基化反应通常涉及使用细胞色素 P450 酶,其中 CYP2C9 是负责形成 6-羟基华法林的主要酶。 反应条件包括氧气的存在以及 NADPH 作为辅助因子 .
形成的主要产物: 华法林羟基化反应形成的主要产物是 6-羟基华法林。 其他羟基化代谢产物包括 7-羟基华法林和 8-羟基华法林 .
科学研究应用
6-羟基华法林在化学、生物学、医学和工业领域有多种科学研究应用。在化学领域,它用于研究华法林的代谢途径及其与细胞色素 P450 酶的相互作用。在生物学领域,它有助于理解羟基化代谢产物在药物代谢和排泄中的作用。在医学领域,6-羟基华法林用于监测华法林的治疗水平,并研究其药代动力学和药效学。 在工业领域,它用于开发用于定量分析华法林及其代谢产物的分析方法 .
作用机制
6-羟基华法林的作用机制涉及它与细胞色素 P450 酶,特别是 CYP2C9 的相互作用。华法林羟基化为 6-羟基华法林是药物代谢的关键步骤。该过程通过将华法林转化为活性较低的代谢产物,降低了华法林的抗凝活性。 参与该过程的分子靶标包括细胞色素 P450 酶的活性位点,羟基化反应发生在这些位点 .
6. 与相似化合物的比较
6-羟基华法林是华法林的几种羟基化代谢产物之一。其他类似化合物包括 7-羟基华法林、8-羟基华法林和 10-羟基华法林。这些代谢产物中的每一个都是通过在分子上的不同位置对华法林进行羟基化而形成的。 6-羟基华法林的独特之处在于它与 CYP2C9 的特定相互作用,这使它有别于可能与其他细胞色素 P450 酶相互作用的其他羟基化代谢产物 .
相似化合物的比较
6-Hydroxy Warfarin is one of several hydroxylated metabolites of Warfarin. Other similar compounds include 7-Hydroxy Warfarin, 8-Hydroxy Warfarin, and 10-Hydroxy Warfarin. Each of these metabolites is formed through the hydroxylation of Warfarin at different positions on the molecule. The uniqueness of 6-Hydroxy Warfarin lies in its specific interaction with CYP2C9, which distinguishes it from other hydroxylated metabolites that may interact with different cytochrome P450 enzymes .
生物活性
6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy and minimizing adverse effects. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by data tables and relevant case studies.
Overview of Warfarin and Its Metabolites
Warfarin is primarily used to prevent thromboembolic events in various clinical settings. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. The drug undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several active and inactive metabolites, including this compound.
Metabolism of this compound
This compound is produced mainly through the oxidation of warfarin by cytochrome P450 2C9 (CYP2C9) and CYP2C19. The metabolic pathways for warfarin are stereoselective, with different enantiomers (R- and S-warfarin) yielding distinct profiles of metabolites:
Metabolite | Enzyme Involved | Activity |
---|---|---|
This compound | CYP2C9 | Weaker vitamin K antagonist |
7-Hydroxywarfarin | CYP2C9 | Inactive |
10-Hydroxywarfarin | CYP3A4 | Active |
This table summarizes the key metabolites of warfarin and their enzymatic pathways, highlighting the role of CYP enzymes in determining the pharmacological activity of these compounds.
Pharmacological Activity
This compound exhibits weaker anticoagulant activity compared to its parent compound, warfarin. Research indicates that while it can still inhibit vitamin K epoxide reductase (VKOR), its efficacy is significantly lower than that of warfarin itself . The reduced activity can be attributed to its structural modifications which affect binding affinity to VKOR.
Clinical Implications
The presence of this compound in plasma can impact patient responses to warfarin therapy. Variability in metabolism due to genetic polymorphisms in CYP2C9 can lead to differences in drug efficacy and safety profiles among patients. For instance, individuals with certain polymorphisms may experience increased levels of this compound, potentially leading to reduced anticoagulation effectiveness or increased risk of thrombosis .
Case Studies
- Pharmacogenetics Study : A study evaluated the correlation between INR (International Normalized Ratio) levels and various warfarin metabolites, including this compound. It was found that monitoring levels of hydroxywarfarins could provide additional insights into anticoagulation status compared to traditional warfarin monitoring alone .
- Metabolic Pathway Analysis : Another research project focused on identifying the metabolic pathways leading to this compound formation. It demonstrated that variations in CYP2C9 activity significantly influenced the concentration of this metabolite in patients undergoing anticoagulation therapy .
常见问题
Basic Research Questions
Q. Which cytochrome P450 enzymes are responsible for the formation of 6-hydroxywarfarin from warfarin isomers, and how does their substrate specificity differ?
- Answer : this compound is primarily formed via CYP1A2 and CYP3A4 metabolism of R-warfarin, whereas S-warfarin can also be metabolized to this compound by CYP2C19 under specific conditions . Substrate specificity is stereosensitive: CYP1A2/CYP3A4 preferentially oxidize R-warfarin, while CYP2C19 exhibits dual activity for both isomers. Experimental validation involves incubating recombinant CYP isoforms (e.g., CYP2C19) with racemic warfarin and quantifying metabolites via HPLC-MS/MS . Kinetic parameters (e.g., Km, Vmax) derived from Michaelis-Menten plots further differentiate isoform-specific contributions .
Q. What analytical techniques are commonly used to quantify this compound in in vitro and in vivo studies, and what are their validation parameters?
- Answer : Reverse-phase HPLC with fluorescence detection or LC-MS/MS are standard methods. For example, HPLC-FLD achieves baseline separation of this compound from other metabolites using chiral columns (e.g., Lux cellulose-1) and validated parameters: linearity (R² >0.99), LOD (5–10 nM), LOQ (15–30 nM), and recovery rates >90% . In vivo studies in rodents employ plasma extraction with acetonitrile or ethyl acetate, followed by LC-MS/MS to monitor time-dependent metabolite formation .
Q. What is the metabolic fate of this compound in phase II metabolism, and which UDP-glucuronosyltransferases (UGTs) are involved?
- Answer : this compound undergoes glucuronidation by UGT1A1 and UGT1A10. Recombinant UGT assays with UDP-glucuronic acid (4 mM) and human liver microsomes show enantiomer-specific kinetics: S-6-hydroxywarfarin glucuronidation by UGT1A1 (Km = 45 μM) and R-6-hydroxywarfarin by UGT1A10 (Km = 68 μM) . Inhibition studies (e.g., using hecogenin for UGT1A1) confirm isoform roles. HPLC-UV and MS/MS validate glucuronide formation .
Advanced Research Questions
Q. How do hydroxywarfarin metabolites, including this compound, influence CYP2C9 activity in S-warfarin metabolism, and what experimental approaches assess competitive vs. non-competitive inhibition?
- Answer : this compound is a weak competitive inhibitor of CYP2C9 (Ki ≈ 32-fold higher than Km for S-warfarin), unlike potent inhibitors like 10-hydroxywarfarin (Ki ≈ 2.5-fold lower) . Inhibition mechanisms are studied using Hanes-Woolf plots: parallel lines indicate competitive inhibition, while mixed inhibition (e.g., 8-hydroxywarfarin) shows slope changes. Recombinant CYP2C9 assays with varying substrate/inhibitor ratios (0–170 μM) and P450-Glo™ luminescence assays quantify IC50 values .
Q. What are the challenges in designing in vivo models to study this compound glucuronidation, and how do interspecies differences affect extrapolation to humans?
- Answer : Humanized liver mice (e.g., TK-NOG with POR knockout) address interspecies UGT/CYP expression disparities. Wild-type mice predominantly excrete 4′-hydroxywarfarin, while humanized models replicate human-predominant 7-hydroxywarfarin/6-hydroxywarfarin ratios (1.26 vs. 0.39 in controls) . Bile-duct cannulation and LC-MS/MS analysis of plasma/urine metabolites (e.g., this compound glucuronide) are critical for cross-species validation .
Q. How does stereospecific metabolism of warfarin isomers impact this compound formation in drug interaction studies?
- Answer : Phenylbutazone inhibits S-warfarin clearance (↓ from 3.1% to 1.1%/h) but accelerates R-warfarin clearance (↑ from 1.5% to 3.0%/h), masking racemic warfarin interactions . Stereospecific effects are tested by incubating isolated isomers with CYP inhibitors (e.g., sulfaphenazole for CYP2C9) and monitoring this compound via chiral HPLC .
Q. What experimental strategies predict the reduction potential of this compound, and how do structural modifications influence its metabolic stability?
- Answer : The Xenosite Rainbow Model predicts reduction likelihood using atomic contributions (e.g., this compound scores 0.195 vs. warfarin’s 0.204) . In vitro reduction assays with carbonyl reductase and NADPH-regenerating systems quantify diastereomeric alcohol formation. Structural analogs (e.g., 10-hydroxywarfarin) with higher reduction scores (0.256) guide SAR studies .
Q. How do interspecies differences in warfarin metabolism affect the relevance of rodent models for human this compound studies?
- Answer : Rats excrete 15.4% this compound in urine, while humanized mice show closer alignment to human metabolite ratios . Discrepancies arise from CYP/UGT expression profiles: human CYP2C9/UGT1A1 vs. rodent Cyp2c11/Ugt1a7. Chimeric liver models and interspecies microsomal comparisons (e.g., Vmax/Km ratios) mitigate translational gaps .
属性
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-02-5 | |
Record name | 6-Hydroxywarfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYWARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。